molecular formula C19H23NO3 B12758724 N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide CAS No. 129841-23-2

N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide

Katalognummer: B12758724
CAS-Nummer: 129841-23-2
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: PXOSFEFXPKAERS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide is a chemical compound with the molecular formula C19H23NO3 and a molecular weight of 313.39 g/mol . This compound is known for its unique structure, which includes a dimethylamino group, a hydroxy group, and a methoxy group attached to a phenylbenzenebutanamide backbone. It has various applications in scientific research and industry due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: NaH, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylbenzenebutanamide derivatives.

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways. Its effects are mediated through binding to receptors such as serotonin receptors (5-HT1A/2A) and modulating neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dimethyl-2-hydroxy-5-methoxy-gamma-phenylbenzenebutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has a hydroxy group at the 2-position and a methoxy group at the 5-position, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

129841-23-2

Molekularformel

C19H23NO3

Molekulargewicht

313.4 g/mol

IUPAC-Name

4-(2-hydroxy-5-methoxyphenyl)-N,N-dimethyl-4-phenylbutanamide

InChI

InChI=1S/C19H23NO3/c1-20(2)19(22)12-10-16(14-7-5-4-6-8-14)17-13-15(23-3)9-11-18(17)21/h4-9,11,13,16,21H,10,12H2,1-3H3

InChI-Schlüssel

PXOSFEFXPKAERS-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.